Cas no 370856-30-7 ((5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one)

(5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one structure
370856-30-7 structure
Product Name:(5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one
CAS No:370856-30-7
MF:C22H23N3O2S
MW:393.501923799515
CID:6044535
PubChem ID:1540998
Update Time:2025-07-15

(5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one Chemical and Physical Properties

Names and Identifiers

    • (5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one
    • (5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
    • 4(5H)-Thiazolone, 5-[(2-ethoxyphenyl)methylene]-2-(4-phenyl-1-piperazinyl)-
    • 370856-30-7
    • (5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one
    • AKOS005624825
    • F1436-0328
    • (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
    • Inchi: 1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3
    • InChI Key: GOKDLZXVJRWXTO-UHFFFAOYSA-N
    • SMILES: S1C(=CC2=CC=CC=C2OCC)C(=O)N=C1N1CCN(C2=CC=CC=C2)CC1

Computed Properties

  • Exact Mass: 393.15109816g/mol
  • Monoisotopic Mass: 393.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 70.4Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 566.7±60.0 °C(Predicted)
  • pka: 4.95±0.40(Predicted)

(5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one Pricemore >>

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(5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one Related Literature

Additional information on (5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

Introduction to (5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 370856-30-7 and the product name (5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its potential applications in pharmaceutical research and development. The unique combination of functional groups, including the ethoxyphenyl and phenylpiperazine moieties, as well as the dihydrothiazolone core, makes this molecule a promising candidate for further investigation.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The thiazole scaffold, in particular, has been extensively studied for its role in various pharmacological contexts. The presence of a dihydrothiazolone ring in this compound not only contributes to its structural complexity but also enhances its pharmacological profile. This moiety has been shown to exhibit properties that are beneficial for drug design, including improved solubility and bioavailability.

The ethoxyphenyl group attached to the central methylidene bridge introduces an additional layer of functionality that can influence the compound's interactions with biological targets. This group is known to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the binding affinity and specificity of drug molecules. The phenylpiperazine moiety, on the other hand, is a well-known pharmacophore that is frequently found in psychoactive drugs due to its ability to modulate neurotransmitter systems.

Recent studies have highlighted the importance of (5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one in the context of developing novel therapeutic agents. Research has demonstrated that this compound exhibits promising activity in several preclinical models. For instance, it has shown potential as an antagonist for certain serotonin receptors, which could make it valuable in the treatment of neurological disorders. Additionally, its interaction with other biological targets suggests that it may have broader therapeutic applications.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and cyclization strategies, are employed to construct the complex heterocyclic core. The use of these techniques not only enhances the efficiency of the synthesis but also allows for the introduction of various functional groups with precision.

In terms of pharmacokinetic properties, (5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one demonstrates encouraging characteristics that are essential for a viable drug candidate. Preliminary studies indicate good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for clinical development. Furthermore, its favorable solubility profile enhances its potential for formulation into various dosage forms.

The growing body of research on this compound underscores its significance in chemical biology and pharmaceutical chemistry. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in the discovery and development of new drugs. The integration of computational methods and high-throughput screening technologies is particularly valuable in accelerating the process of identifying lead compounds with therapeutic potential.

The future prospects for (5E)-5-(2-ethoxyphenyl)methylidene-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one are promising. Ongoing research aims to further optimize its pharmacological properties and explore new synthetic pathways that could enhance its production efficiency. Collaborative efforts between academic institutions and pharmaceutical companies are essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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